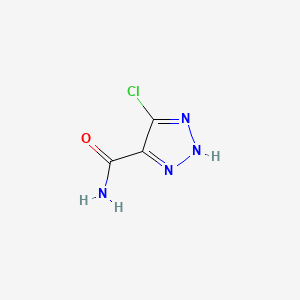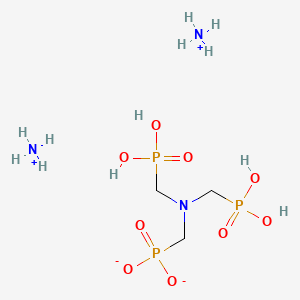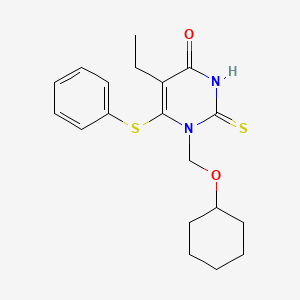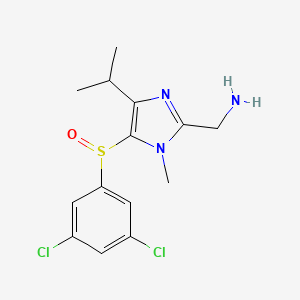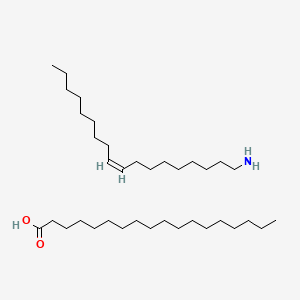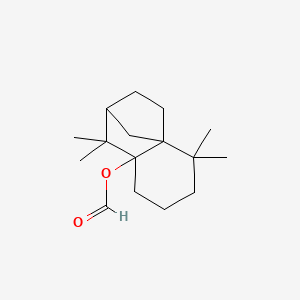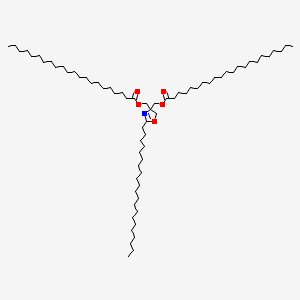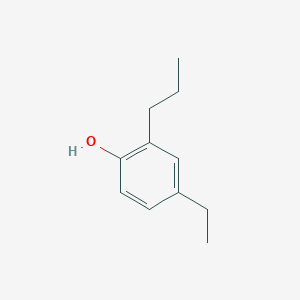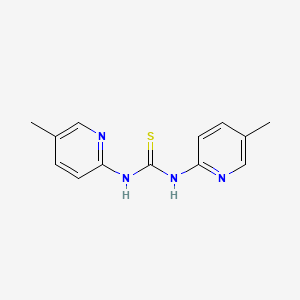
N,N'-Bis(5-methyl-2-pyridinyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis(5-methyl-2-pyridinyl)thiourea is an organic compound with the molecular formula C13H14N4S It is a thiourea derivative, characterized by the presence of two 5-methyl-2-pyridinyl groups attached to the nitrogen atoms of the thiourea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(5-methyl-2-pyridinyl)thiourea typically involves the reaction of 5-methyl-2-pyridinylamine with thiophosgene or a similar thiocarbonyl reagent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a solvent like dichloromethane or chloroform, and the temperature is maintained at room temperature or slightly elevated to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(5-methyl-2-pyridinyl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
N,N’-Bis(5-methyl-2-pyridinyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyridinyl derivatives depending on the reagent used.
科学的研究の応用
N,N’-Bis(5-methyl-2-pyridinyl)thiourea has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and catalysts.
作用機序
The mechanism of action of N,N’-Bis(5-methyl-2-pyridinyl)thiourea involves its ability to form hydrogen bonds and coordinate with metal ions. The thiourea moiety can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and coordination. This interaction can modulate the activity of the target proteins, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Known for its use as an organocatalyst.
N,N’-Bis(2-pyridinyl)thiourea: Similar structure but without the methyl groups on the pyridine rings.
Uniqueness
N,N’-Bis(5-methyl-2-pyridinyl)thiourea is unique due to the presence of the 5-methyl groups on the pyridine rings, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to certain targets and improve its stability under various conditions.
特性
CAS番号 |
16407-30-0 |
|---|---|
分子式 |
C13H14N4S |
分子量 |
258.34 g/mol |
IUPAC名 |
1,3-bis(5-methylpyridin-2-yl)thiourea |
InChI |
InChI=1S/C13H14N4S/c1-9-3-5-11(14-7-9)16-13(18)17-12-6-4-10(2)8-15-12/h3-8H,1-2H3,(H2,14,15,16,17,18) |
InChIキー |
HEPZHLVRUKGZOU-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1)NC(=S)NC2=NC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


